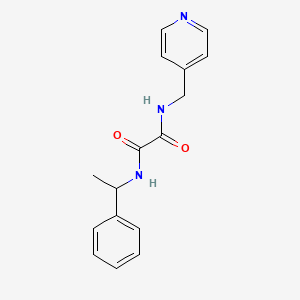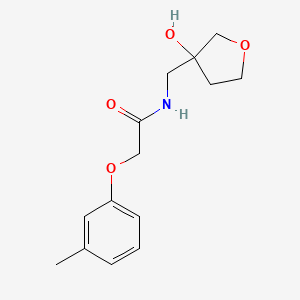![molecular formula C10H17N3 B2667423 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine CAS No. 1249204-75-8](/img/structure/B2667423.png)
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine” is a chemical compound with the molecular weight of 179.27 . It is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17N3/c1-13-7-8(6-12-13)5-9-3-2-4-10(9)11/h6-7,9-10H,2-5,11H2,1H3 . This indicates that the compound has 10 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Bioactivities : Hydroxymethyl pyrazole derivatives, including compounds similar to 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine, have been synthesized and characterized for their structure and potential biological activities. They exhibit interesting properties against breast cancer and microbes (Titi et al., 2020).
Four-Component Bicyclization Approaches : Research involving the synthesis of multicyclic pyrazolo[3,4-b]pyridines, achieved through a novel four-component bicyclization strategy, provides insights into the synthetic versatility of pyrazole derivatives (Tu et al., 2014).
Combined XRD and DFT Studies : The reductive cyclization process in pyrazole derivatives, relevant to the synthesis and understanding of compounds like 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine, has been explored through X-ray diffraction and DFT calculations (Szlachcic et al., 2020).
Biological and Chemical Properties
Novel Synthesis Methods : Studies have focused on developing new synthesis methods for functionally diverse pyrazolo[3,4-b]pyridines, which may be related to the compound (Charris-Molina et al., 2017).
Cyclooxygenase-2 Inhibitors : Research into sulfonamide-containing 1,5-diarylpyrazole derivatives, which are structurally similar, has led to the development of potent and selective inhibitors of cyclooxygenase-2 (Penning et al., 1997).
Application in Combinatorial Chemistry
- Polystyrene-Divinylbenzene-Supported Derivatives : The development of polystyrene-divinylbenzene-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate for the purification of reaction products in combinatorial chemistry highlights the potential utility of similar compounds (And et al., 1997).
Anticancer Properties
- Anticancer Agents : The synthesis of 1,3,5-triazine-containing 2-pyrazoline derivatives, which includes compounds analogous to 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine, has shown significant anticancer activity (Moreno et al., 2018).
Catalytic Applications
- Enantioselective Michael Additions : Research demonstrating the catalytic activity of certain pyrazole derivatives in enantioselective Michael additions underscores the potential utility of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine in similar applications (Itoh & Kanemasa, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13-7-8(6-12-13)5-9-3-2-4-10(9)11/h6-7,9-10H,2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERXRFFPCPVLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667342.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)
![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667350.png)

![1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2667352.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2667357.png)


![2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate](/img/structure/B2667362.png)